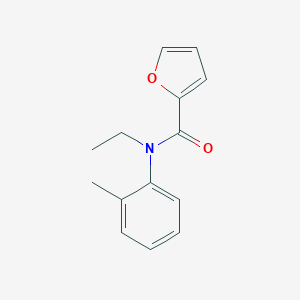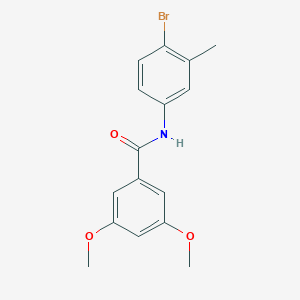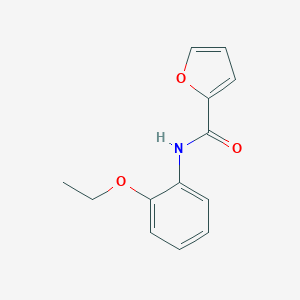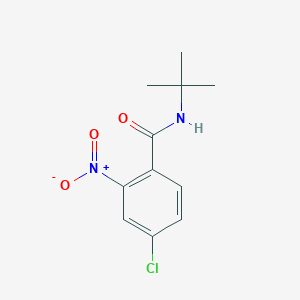![molecular formula C20H23NO B335909 N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B335909.png)
N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound belonging to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is characterized by a biphenyl structure with a cycloheptyl group attached to the nitrogen atom and a carboxamide group at the para position of the biphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the amidation of biphenyl-4-carboxylic acid with cycloheptylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Catalytic amidation often employs coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow systems and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
- N-cyclohexylbiphenyl-4-carboxamide
- N-cyclopentylbiphenyl-4-carboxamide
- N-cyclooctylbiphenyl-4-carboxamide
Comparison: N-CYCLOHEPTYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-phenylbenzamide |
InChI |
InChI=1S/C20H23NO/c22-20(21-19-10-6-1-2-7-11-19)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-5,8-9,12-15,19H,1-2,6-7,10-11H2,(H,21,22) |
InChI Key |
PCILSISWWWBYEL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-4-butoxybenzohydrazide](/img/structure/B335826.png)

![2-(benzyloxy)-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B335828.png)
![5-[[(3,4-dichlorophenyl)methylamino]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B335832.png)

![1,3-dicyclohexyl-5-[(3,4-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B335840.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B335841.png)


![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-phenylacetohydrazide](/img/structure/B335844.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335845.png)
![4-[2-(allyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335846.png)

![4-[3-(allyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B335848.png)
